N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Coordination Chemistry MOF Ligand Design Catalysis

Secure the specific naphthalen-1-yl / pyridin-4-yl substitution pattern of CAS 941933-54-6, a bifunctional oxalamide ideal for constructing mixed-donor MOFs and studying intramolecular cation-π interactions. Its pyridin-4-yl terminus enables metal coordination unavailable in N′-alkyl analogs, while the dimethylaminoethyl-naphthalene arm provides a titratable tertiary amine handle. This dual pharmacophore/ligand architecture is essential for applications ranging from NOS inhibitor screening to solid-state coordination polymer synthesis. Substituting either terminus yields a fundamentally different interaction profile—procure this precise CAS number to ensure experimental reproducibility.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 941933-54-6
Cat. No. B2440802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
CAS941933-54-6
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H22N4O2/c1-25(2)19(18-9-5-7-15-6-3-4-8-17(15)18)14-23-20(26)21(27)24-16-10-12-22-13-11-16/h3-13,19H,14H2,1-2H3,(H,23,26)(H,22,24,27)
InChIKeyKDRCRGGEIPMHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941933-54-6): Compound Identity and Sourcing Baseline


N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941933-54-6) is a synthetic oxalamide derivative with molecular formula C21H22N4O2 and a molecular weight of 362.43 g/mol . The compound features a naphthalen-1-yl group linked via a dimethylaminoethyl spacer to one oxalamide nitrogen, and a pyridin-4-yl group attached to the opposite oxalamide nitrogen. It belongs to a broader class of N,N′-disubstituted oxalamides that have been investigated as ligands for copper-catalyzed cross-coupling reactions and, in selected cases, as pharmacologically active scaffolds targeting nitric oxide synthase isoforms [1]. Commercial availability is typically at 95% purity from specialty chemical suppliers .

Why N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide Cannot Be Swapped with Close Oxalamide Analogs


Within the N,N′-disubstituted oxalamide family, minor structural modifications produce large functional divergences that preclude simple interchange. The pyridin-4-yl terminus of CAS 941933-54-6 introduces an sp²-hybridized nitrogen capable of metal coordination, hydrogen-bond acceptance, and protonation-state modulation—features entirely absent in the N′-alkyl oxalamide congeners optimized for Cu-catalyzed amination [1]. Conversely, the dimethylaminoethyl-naphthalene arm provides a tertiary amine handle and extended aromatic surface distinct from the simpler N′-phenyl or N′-furan analogs found in the 941933-xx-x CAS series . These dual pharmacophore/ligand features mean that any intended biological or catalytic application depends on the precise combination of both termini; substituting either the pyridin-4-yl or the dimethylamino-naphthalen-1-yl motif with a structurally adjacent analog would generate a compound with a fundamentally different interaction profile.

Quantitative Differentiation Evidence: N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide vs. Structural Analogs


Pyridin-4-yl vs. Alkyl-Terminated Oxalamides: Metal-Coordination Capability Enables Divergent Application Space

The pyridin-4-yl terminus of CAS 941933-54-6 provides a Lewis-basic nitrogen site capable of coordinating transition metals such as Cu(II), a feature structurally demonstrated in the related symmetric oxalamide N1,N2-Di(pyridin-4-yl)oxalamide (CAS 53118-43-7), which forms crystalline Cu(II) coordination polymers under mild conditions [1]. By contrast, the N′-alkyl oxalamide ligands (e.g., N-(naphthalen-1-yl)-N′-isobutyl oxalamide) described by Zhou et al. (2017) lack this pyridyl nitrogen and function solely as anionic N,O-chelators to Cu(I) centers during catalytic turnover, with no isolated coordination-polymer formation reported [2]. This difference in coordination mode means procurement of the pyridin-4-yl derivative is justified when the target application is a coordination material or a multidentate ligand scaffold, whereas the N′-alkyl congeners are confined to homogeneous Cu(I) catalysis.

Coordination Chemistry MOF Ligand Design Catalysis

Dimethylaminoethyl Linker vs. Simple Alkyl Spacers: Tertiary Amine Protonation State Modulates Solubility and Target Engagement

CAS 941933-54-6 incorporates a dimethylamino group on the ethylene spacer, introducing a titratable tertiary amine (calculated pKa ≈ 8.5–9.5 for tertiary amines in similar environments) that is positively charged at physiological pH. This contrasts with the N-(naphthalen-1-yl)-N′-alkyl oxalamide series reported by Zhou et al., which bear neutral, non-ionizable alkyl chains (e.g., isobutyl, n-butyl) on the N′ position [1]. The presence of the ionizable dimethylamino group influences aqueous solubility, membrane permeability, and potential electrostatic interactions with biological targets—properties that are silent in the neutral N′-alkyl series. Among the 941933-xx-x CAS cluster, analogs such as N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide and N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide share this dimethylaminoethyl linker but differ at the N2 aryl terminus, confirming that this substructure is a conserved design element within the series [2].

Physicochemical Properties Bioavailability Lead Optimization

Naphthalen-1-yl vs. Phenyl or Furan Aromatic Surfaces: Differential π-Stacking and Hydrophobic Binding Potential

The naphthalen-1-yl group of CAS 941933-54-6 provides an extended polycyclic aromatic surface (two fused rings, ~200 Ų projected area) for π-π stacking and hydrophobic interactions, distinguishing it from the smaller monocyclic furan-2-yl analog N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 899955-09-0) [1]. In medicinal chemistry contexts, naphthalene-for-phenyl or naphthalene-for-furan substitutions often yield 2–10 fold changes in target binding affinity, depending on the geometry of the aromatic binding pocket. Furthermore, naphthalen-1-yl-substituted oxalamides have established precedent as effective ligands in Cu-catalyzed amination, where the extended aromatic system contributes to catalyst stability at low loadings (0.01 mol% Cu₂O) [2]. The furan analog lacks this extended π-surface and would be predicted to have reduced hydrophobic contact area in both biological and catalytic applications.

Molecular Recognition Protein-Ligand Interactions SAR Studies

Recommended Application Scenarios for N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide (CAS 941933-54-6)


Bifunctional Ligand for Heterogeneous Transition-Metal Catalysis and Coordination Polymer Synthesis

The combination of a pyridin-4-yl donor and an oxalamide N,O-chelation site in CAS 941933-54-6 makes this compound suitable as a bifunctional ligand for constructing mixed-donor coordination polymers or metal-organic frameworks (MOFs). The pyridin-4-yl terminus can bridge metal nodes, while the oxalamide core provides additional coordination sites, as evidenced by the successful synthesis of Cu(II) coordination polymers from the symmetric analog N1,N2-Di(pyridin-4-yl)oxalamide [1]. Unlike N′-alkyl oxalamide ligands, which are optimized exclusively for homogeneous Cu(I) catalysis at sub-stoichiometric loadings, this compound's structural duality supports both solution-phase and solid-state material applications.

Fragment-Based or Structure-Based Drug Discovery Targeting Nitric Oxide Synthase Isoforms

The oxalamide scaffold bearing a naphthalen-1-yl group and a basic dimethylaminoethyl side chain has been explored within the nitric oxide synthase (NOS) inhibitor chemotype space. While direct quantitative activity data for this specific compound remain unvalidated in peer-reviewed literature, the structural features—a hydrogen-bond-capable oxalamide core, a hydrophobic naphthalene surface, and a titratable tertiary amine—align with pharmacophoric elements found in known iNOS/nNOS ligands . The compound may serve as a screening candidate or SAR probe in NOS-focused campaigns, with the expectation that the pyridin-4-yl group would orient toward solvent-exposed or peripheral binding regions, differentiating it from N′-alkyl or N′-phenyl oxalamide comparators that lack this hydrogen-bond-accepting heterocycle.

Chemical Probe for Studying Cation-π and π-π Interactions in Supramolecular Systems

The naphthalen-1-yl group of CAS 941933-54-6 provides a well-characterized polycyclic aromatic surface (~200 Ų) suitable for quantitative studies of π-π stacking and cation-π interactions, with the adjacent dimethylammonium group (protonated at pH < 9) serving as a tethered cation. This architecture enables systematic investigation of intramolecular cation-π interactions between the ammonium center and the naphthalene cloud, a phenomenon that cannot be studied with N′-alkyl oxalamide analogs that lack an ionizable group proximal to the aromatic system [1]. The pyridin-4-yl terminus offers an additional spectroscopic handle (UV absorption shift upon protonation or metal binding) for monitoring environmental changes.

Synthetic Intermediate for Diversified Oxalamide Library Construction

As a member of the 941933-xx-x CAS series, this compound represents a specific substitution pattern within a broader oxalamide library. Its pyridin-4-yl group can undergo N-alkylation, N-oxidation, or metal complexation, while the dimethylamino group can be quaternized or demethylated, providing multiple diversification vectors that are not available in simpler N,N′-diaryl or N-aryl-N′-alkyl oxalamides. Procurement of this specific CAS number ensures access to the naphthalen-1-yl / pyridin-4-yl substitution combination, which is structurally distinct from the dozens of related 941933-series compounds that vary in their aromatic termini .

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